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molecular formula C9H9ClO2 B1584416 Ethyl 4-chlorobenzoate CAS No. 7335-27-5

Ethyl 4-chlorobenzoate

Cat. No. B1584416
M. Wt: 184.62 g/mol
InChI Key: RWBYCMPOFNRISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875646B2

Procedure details

A mixture containing 45 g of ethyl 4-chlorobenzoate in 235 ml of anhydrous THF and 19.50 g of NaH (60% in mineral oil) in 235 ml of anhydrous TBF is placed under nitrogen. 36 ml of acetone and 750 ml of additional anhydrous THF are added dropwise at 0° C., and it is heated under reflux for 3 hours. The mixture is acidified to pH=5 by addition of 2N HCl then it is extracted with ether and washed with water and then with saturated NaHCO3 solution; it is dried over MgSO4 and concentrated. The raw product is dissolved in a minimum of toluene, the insoluble matter is filtered then it is purified by chromatography on silica, eluting with cyclohexane/AcOEt mixture (95/5; v/v). 47.9 g of the expected compound is obtained.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
[Compound]
Name
TBF
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15][C:16]([CH3:18])=[O:17].Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6](=[O:8])[CH2:15][C:16](=[O:17])[CH3:18])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
19.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
235 mL
Type
solvent
Smiles
C1CCOC1
Name
TBF
Quantity
235 mL
Type
solvent
Smiles
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
it is extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The raw product is dissolved in a minimum of toluene
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered
CUSTOM
Type
CUSTOM
Details
it is purified by chromatography on silica
WASH
Type
WASH
Details
eluting with cyclohexane/AcOEt mixture (95/5; v/v)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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